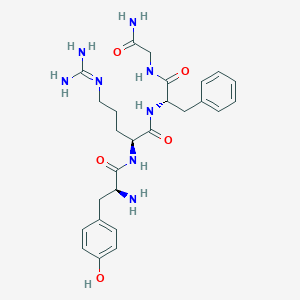

Tyrosyl-arginyl-phenylalanyl-glycinamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-arginyl-phenylalanyl-glycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycinamide, to a solid resin support. Subsequent amino acids, phenylalanyl, arginyl, and tyrosyl, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of protective groups and optimized reaction conditions helps to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-arginyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosyl residue can be oxidized to form dityrosine cross-links.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: The phenylalanyl residue can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Electrophilic reagents such as nitronium tetrafluoroborate (NO2BF4) can be used for aromatic substitution.

Major Products Formed

Oxidation: Formation of dityrosine cross-links.

Reduction: Cleavage of disulfide bonds, if present.

Substitution: Introduction of substituents on the aromatic ring of phenylalanyl.

Scientific Research Applications

Tyrosyl-arginyl-phenylalanyl-glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycinamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The peptide’s structure allows it to mimic endogenous opioid peptides, thereby modulating pain perception .

Comparison with Similar Compounds

Similar Compounds

Dermorphin: A heptapeptide with potent analgesic properties.

Endomorphin-1: A tetrapeptide with high affinity for the μ-opioid receptor.

Dynorphin A: An endogenous opioid peptide with a role in pain modulation.

Uniqueness

Tyrosyl-arginyl-phenylalanyl-glycinamide is unique due to its specific sequence and structural features that confer high selectivity and potency for opioid receptors. Its ability to be synthesized with high purity and yield makes it a valuable compound for research and therapeutic applications .

Biological Activity

Tyrosyl-arginyl-phenylalanyl-glycinamide (TAPG) is a tetrapeptide composed of four amino acids: tyrosine, arginine, phenylalanine, and glycine. This compound has garnered attention in various fields including biochemistry, pharmacology, and molecular biology due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula for TAPG is with a molecular weight of approximately 552.64 g/mol. The unique sequence of this tetrapeptide allows it to interact with various biological targets, influencing cellular processes.

TAPG exerts its biological effects primarily through:

- Protein-Protein Interactions : The peptide can modulate interactions between proteins, which is crucial in signaling pathways.

- Receptor Binding : TAPG may bind to specific receptors, influencing downstream signaling cascades.

- Enzyme Modulation : It can affect the activity of enzymes involved in metabolic processes.

These mechanisms contribute to its potential therapeutic effects in areas such as pain management and inflammation reduction.

1. Anti-inflammatory Properties

Research indicates that TAPG may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential role in treating inflammatory diseases.

2. Antioxidant Activity

TAPG's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This property is significant for protecting cellular integrity and function.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of TAPG on various cancer cell lines. Preliminary findings suggest that TAPG can induce apoptosis in certain cancer cells, indicating potential as an anticancer agent.

Research Findings and Case Studies

Several studies have investigated the biological activity of TAPG:

- Study on Cytotoxicity : A study evaluated the effects of TAPG on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through activation of caspases .

- Inflammation Model : In an animal model of induced inflammation, administration of TAPG resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxic | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

TAPG shares structural similarities with other bioactive peptides but exhibits unique properties due to its specific amino acid composition:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylalanyl-methionyl-arginyl-NH2 | Similar sequence | Neuropeptide activity |

| Tyrosyl-D-arginyl-phenylalanyl-glycinamide | Modified version | Potential therapeutic uses |

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUTHYQVDIYFG-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905340 | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100304-60-7 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100304607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.